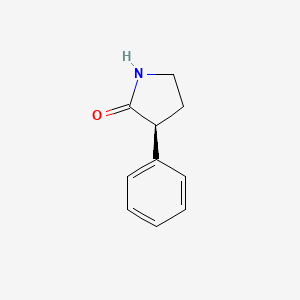

(S)-3-Phenylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(3S)-3-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 |

InChI Key |

BNWOFLCLCRHUTF-VIFPVBQESA-N |

Isomeric SMILES |

C1CNC(=O)[C@@H]1C2=CC=CC=C2 |

Canonical SMILES |

C1CNC(=O)C1C2=CC=CC=C2 |

Origin of Product |

United States |

Comprehensive Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of 3-phenylpyrrolidin-2-one (B1266326) displays characteristic signals corresponding to the protons of the pyrrolidinone ring and the phenyl substituent. The protons on the pyrrolidinone ring, being diastereotopic, exhibit complex splitting patterns. The proton at the chiral center (C3) typically appears as a multiplet due to coupling with the adjacent methylene protons. The aromatic protons of the phenyl group usually resonate in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. unipd.itresearchgate.netmdpi.comreddit.comuobasrah.edu.iq The carbonyl carbon of the lactam ring is characteristically found at the lowest field, typically in the range of 170-180 ppm. reddit.com The carbons of the phenyl ring appear in the aromatic region (around 125-150 ppm), while the aliphatic carbons of the pyrrolidinone ring resonate at higher fields. reddit.com

Interactive Data Table: ¹³C NMR Chemical Shifts for Racemic 3-Phenylpyrrolidin-2-one

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~174.0 |

| Phenyl (quaternary) | ~139.3 |

| Phenyl (CH) | ~128.6, ~124.2, ~119.7 |

| CH (chiral center) | ~48.5 |

| CH₂ | ~32.6 |

| CH₂ | ~17.7 |

Note: This data is for the racemic mixture and serves as an approximation for the (S)-enantiomer.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assembling the molecular structure by establishing correlations between nuclei. quora.comthermofisher.commdpi.com

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between protons in (S)-3-Phenylpyrrolidin-2-one, confirming the connectivity within the pyrrolidinone ring and identifying adjacent protons. quora.commdpi.comwvu.edu

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H spectrum. thermofisher.commdpi.comwvu.edu

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. reddit.comthermofisher.com The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Although enantiomers cannot be distinguished by standard IR spectroscopy, the technique confirms the presence of the lactam and phenyl moieties. thermofisher.com

Key expected vibrational frequencies include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring.

C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ due to the carbonyl group of the five-membered lactam.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the phenyl ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen bond in the lactam ring is expected in the range of 1250-1000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for 3-Phenylpyrrolidin-2-one

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Lactam) | Stretch | 3200 - 3400 |

| C=O (Lactam) | Stretch | 1680 - 1700 |

| C-H (Aromatic) | Stretch | > 3000 |

| C-H (Aliphatic) | Stretch | < 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N (Lactam) | Stretch | 1250 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 3-phenylpyrrolidin-2-one would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be indicative of the structure, with common fragmentation pathways involving the loss of small molecules or cleavage of the pyrrolidinone ring. nih.gov

Predicted Fragmentation: The fragmentation of phenylpyrrolidinone derivatives often involves cleavage of the bonds adjacent to the carbonyl group and the phenyl substituent. nih.gov The analysis of these fragments helps to confirm the connectivity of the molecule.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The UV-Vis spectrum of this compound is expected to be dominated by the absorption of the phenyl group, which acts as a chromophore. rsc.orgnih.govmyskinrecipes.com Typically, benzene and its derivatives show absorption bands in the UV region.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. myskinrecipes.commdpi.com While not all molecules are fluorescent, those with aromatic rings, like this compound, may exhibit fluorescence. The emission spectrum, if observed, would be at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). rsc.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Chiroptical Methods (e.g., Electronic Circular Dichroism (CD) Spectroscopy)

Electronic Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. unipd.it This technique is particularly useful for determining the absolute configuration of enantiomers in solution. The CD spectrum of this compound would be the mirror image of the spectrum of its (R)-enantiomer. researchgate.net The sign of the Cotton effects in the CD spectrum, which correspond to the electronic transitions observed in the UV-Vis spectrum, can be correlated to the absolute configuration of the chiral center, often with the aid of computational chemistry. unipd.it

Advanced Analytical Separations for Stereoisomer Characterization

The presence of a chiral center at the 3-position of the pyrrolidinone ring necessitates the use of specialized analytical methods to resolve and quantify the enantiomers of 3-phenylpyrrolidin-2-one.

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for the separation of enantiomers. The resolution of racemic mixtures of 3-phenylpyrrolidin-2-one can be effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile and have demonstrated broad applicability in resolving a wide array of chiral compounds.

The mechanism of separation on these CSPs is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. The interactions responsible for chiral recognition are multifaceted and can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. For 3-phenylpyrrolidin-2-one, the phenyl group and the lactam moiety are key features that interact with the CSP.

The selection of the mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol (e.g., isopropanol, ethanol) is typically employed. The concentration of the alcohol modifier can be adjusted to fine-tune the retention and resolution of the enantiomers.

While specific experimental data for the chiral HPLC separation of this compound is not widely published, a general approach can be outlined based on separations of similar compounds.

Table 1: Illustrative Chiral HPLC Parameters for Pyrrolidinone Derivatives

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This table represents typical starting conditions for the chiral separation of phenyl-substituted lactams and would require optimization for this compound.

Analysis of Supramolecular Organization in the Solid State

The arrangement of molecules in a crystal lattice, known as supramolecular organization, is dictated by intermolecular forces. For this compound, hydrogen bonding is a primary directional force that governs its solid-state architecture. The study of this organization is crucial as it influences physical properties such as melting point, solubility, and stability. While a specific crystal structure for this compound is not publicly available, insights can be drawn from the known structures of related lactams.

The lactam functionality of this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This arrangement facilitates the formation of robust intermolecular hydrogen bonds. In the solid state, lactam molecules commonly form dimeric structures or extended chains through N-H···O=C hydrogen bonds.

For 2-pyrrolidinone, the unsubstituted parent compound, studies have shown the formation of hydrogen-bonded chains. It is highly probable that this compound would exhibit similar hydrogen bonding motifs. The presence of the phenyl group at the 3-position could influence the packing of these chains, potentially leading to more complex three-dimensional networks through weaker C-H···π or π-π stacking interactions involving the aromatic rings.

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H | C=O | Primary force driving the formation of chains or dimers. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Can influence the arrangement of hydrogen-bonded chains. |

This table outlines the expected intermolecular interactions based on the molecular structure of this compound.

Computational Chemistry and Theoretical Investigations of S 3 Phenylpyrrolidin 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are fundamental to exploring the electronic structure and predicting the chemical reactivity of (S)-3-Phenylpyrrolidin-2-one. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons within the molecule, providing a basis for understanding its properties.

Detailed analyses of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. arabjchem.org For instance, in studies of related pyrrolidinone derivatives, the HOMO is often localized on the phenyl ring, suggesting this region is prone to electrophilic attack, while the LUMO may be distributed across the lactam moiety. mdpi.com

Another key aspect of reactivity analysis is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrrolidinone structures, the carbonyl oxygen typically represents a site of negative potential (red/yellow), making it a likely hydrogen bond acceptor, while the N-H proton shows a positive potential (blue), indicating its role as a hydrogen bond donor. These calculations help predict how the molecule will interact with other reagents or biological targets. nih.govscribd.com

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's chemical behavior. nih.gov These parameters are summarized in the table below.

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of the molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. nih.gov |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic character. nih.gov |

These quantum chemical calculations provide a robust theoretical framework for understanding the intrinsic electronic properties that govern the reactivity of this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. chemrxiv.org It is widely applied to investigate various aspects of this compound and related systems.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For pyrrolidine (B122466) derivatives, this often involves studying cycloaddition reactions, which are common synthetic routes to the pyrrolidine ring. nih.gov DFT can be used to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states.

By calculating the activation energies (the energy difference between reactants and transition states), researchers can predict the most favorable reaction pathway. mdpi.compku.edu.cn For example, in a [3+2] cycloaddition reaction to form a pyrrolidine ring, DFT can determine whether the reaction proceeds through a concerted mechanism (one step) or a stepwise mechanism involving a zwitterionic or diradical intermediate. mdpi.compku.edu.cn These studies provide deep mechanistic insights that can guide the optimization of reaction conditions and the prediction of stereochemical outcomes. The choice of functional and basis set in DFT calculations is critical, as different methods can yield varying results, especially for transition state energies. mdpi.com

The biological activity and chemical reactivity of a molecule are highly dependent on its three-dimensional structure or conformation. The five-membered pyrrolidine ring in this compound is not planar and exhibits flexibility through a phenomenon known as pseudorotation. nih.govunipa.it DFT is a reliable method for performing conformational analysis to identify the most stable low-energy conformers. researchgate.net

Calculations can predict the relative energies of different ring puckering conformations (e.g., envelope and twist forms) and the preferred orientation of the phenyl substituent (axial vs. equatorial). These theoretical findings can then be compared with experimental data from X-ray crystallography or NMR spectroscopy to validate the computational model. researchgate.netfrontiersin.org Such analyses are crucial, as the active conformer in a biological system may not be the absolute lowest-energy structure in a vacuum. mit.edu

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure verification when compared with experimental data. researchgate.net By calculating properties like vibrational frequencies, nuclear magnetic shielding constants, and electronic transitions, one can generate theoretical IR, NMR, and UV-Vis spectra.

For instance, calculated vibrational frequencies from DFT can be correlated with experimental IR and Raman spectra, aiding in the assignment of specific absorption bands to molecular vibrations. nih.gov Similarly, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, often show excellent agreement with experimental values, helping to confirm the molecule's constitution and stereochemistry. researchgate.net The prediction of electronic transitions via Time-Dependent DFT (TD-DFT) can help interpret UV-Vis spectra. ehu.es

Molecular Modeling and Molecular Dynamics Simulations

While quantum chemical methods typically focus on static structures, molecular modeling and, specifically, Molecular Dynamics (MD) simulations, provide insights into the dynamic behavior of molecular systems over time. scribd.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding events. mdpi.com

In the context of this compound, MD simulations can be used to:

Explore Conformational Landscapes: Simulate the flexibility of the pyrrolidine ring and the phenyl group in a solvent environment, providing a more realistic picture of its dynamic structure than static calculations alone. researchgate.netarxiv.orgarxiv.org

Study Protein-Ligand Interactions: If the molecule is a potential drug candidate, MD simulations can model its interaction with a target protein. These simulations can assess the stability of the binding pose obtained from molecular docking, observe induced-fit effects, and analyze the network of interactions (like hydrogen bonds) that stabilize the complex over time. mdpi.commdpi.com

Calculate Binding Free Energies: Advanced MD techniques can be used to compute the free energy of binding between the molecule and its receptor, offering a more rigorous prediction of binding affinity than simple docking scores. mdpi.com

MD simulations bridge the gap between static molecular structures and dynamic biological function, offering a computational microscope to view molecular processes in motion. mdpi.com

In Silico Predictions for Intermolecular Interaction Profiles

In silico methods are essential for predicting how this compound interacts with other molecules, particularly biological macromolecules like proteins. researchgate.net These predictions are central to computer-aided drug design.

Molecular docking is a primary technique used to predict the preferred binding orientation of a ligand within a receptor's active site. nih.gov The process involves sampling numerous possible conformations and positions of the ligand and scoring them based on their steric and electrostatic complementarity to the receptor. Docking studies can identify key intermolecular interactions, such as:

Hydrogen Bonds: Formed between the lactam N-H (donor) or carbonyl oxygen (acceptor) and polar residues in the receptor.

π-π Stacking: Interactions between the aromatic phenyl ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein. mdpi.com

Hydrophobic Interactions: Involving the phenyl ring and nonpolar regions of the binding pocket.

The results of docking and interaction analysis are often visualized and quantified to understand the structural basis of molecular recognition. These in silico predictions can guide the design of new derivatives with improved binding affinity and selectivity. mdpi.comnih.gov

| Interaction Type | Potential Groups on this compound | Potential Interacting Partner (e.g., in a Protein) |

| Hydrogen Bond Donor | N-H group of the lactam | Aspartate, Glutamate (B1630785), Carbonyl backbone |

| Hydrogen Bond Acceptor | C=O group of the lactam | Arginine, Lysine, Serine, Threonine, Histidine |

| π-π Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic | Phenyl ring, Pyrrolidine ring backbone | Alanine, Valine, Leucine, Isoleucine, Methionine |

Structure-Based Design Principles for Pyrrolidinone Scaffolds

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target, typically a protein, to design ligands with high affinity and selectivity. The pyrrolidinone scaffold serves as a rigid core from which substituents can be projected to interact with specific pockets and residues within a target's binding site. Computational modeling is a cornerstone of this approach, allowing for the in silico evaluation of potential ligands before their synthesis.

The design principles for pyrrolidinone scaffolds, including this compound, are centered on several key aspects:

Scaffold Rigidity and Conformational Preference: The five-membered ring of pyrrolidinone is not planar and exists in various envelope and twist conformations. The specific conformation is influenced by the substituents on the ring. For this compound, the phenyl group at the C3 position will have a significant impact on the preferred ring pucker, which in turn dictates the spatial orientation of other potential substituents. Computational methods such as conformational analysis using molecular mechanics or quantum mechanics can predict the low-energy conformations of the scaffold, providing a template for ligand design.

Vectorial Display of Substituents: The pyrrolidinone core provides multiple points for substitution (the nitrogen atom, and carbons C3, C4, and C5). Each position offers a distinct vector in space for a substituent to interact with the target protein. Structure-based design aims to align these vectors with the binding pockets of the target. For instance, the phenyl group of this compound can be designed to fit into a hydrophobic pocket, while modifications at the N1 position could be used to introduce hydrogen bond donors or acceptors to interact with polar residues.

Privileged Scaffold Concept: The pyrrolidinone ring is considered a "privileged scaffold" as it is found in numerous biologically active compounds. This suggests that its structural and electronic properties are well-suited for interacting with a variety of biological targets. Computational approaches can help to understand the underlying reasons for this, such as the ability of the lactam group to act as a hydrogen bond acceptor.

Molecular Docking and Scoring: A central tool in SBDD is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can be used to virtually screen a library of compounds and prioritize those with the best predicted binding affinity and mode. Scoring functions are used to estimate the binding free energy, although their accuracy can be a limitation.

Pharmacophore Modeling: When the 3D structure of the target is unknown, a pharmacophore model can be built based on a set of known active ligands. This model defines the essential spatial arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond donors/acceptors) required for activity. The this compound scaffold can be used as a template to build molecules that match the pharmacophore model.

The following interactive table illustrates hypothetical results from a structure-based design campaign aimed at optimizing a lead compound based on the this compound scaffold.

| Compound ID | R1-Substituent (at N1) | R2-Substituent (on Phenyl) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residue |

| Lead-01 | H | H | 250 | Tyr234 |

| Deriv-01 | -CH3 | H | 180 | Tyr234 |

| Deriv-02 | -CH2CH2OH | H | 95 | Tyr234, Ser156 |

| Deriv-03 | H | 4-Cl | 120 | Tyr234, Val189 |

| Deriv-04 | -CH2CH2OH | 4-Cl | 45 | Tyr234, Ser156, Val189 |

Theoretical Elucidation of Kinetic versus Thermodynamic Selectivity

The synthesis of chiral molecules like this compound often involves reactions where multiple stereoisomers can be formed. The ratio of these isomers is determined by whether the reaction is under kinetic or thermodynamic control. Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the factors that govern this selectivity.

Kinetic vs. Thermodynamic Control: In a chemical reaction with multiple possible products, the kinetic product is the one that is formed fastest, via the reaction pathway with the lowest activation energy. The thermodynamic product is the most stable product, having the lowest Gibbs free energy. If a reaction is run at low temperatures for a short time, the kinetic product will likely predominate. If the reaction is run at higher temperatures for a longer time, allowing for equilibrium to be reached, the thermodynamic product will be favored.

Computational Approach: To theoretically investigate the selectivity of a reaction, computational chemists model the potential energy surface of the reaction pathways leading to the different products. This involves:

Geometry Optimization: The structures of the reactants, transition states, and products for each pathway are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (for reactants and products) or first-order saddle points (for transition states) on the potential energy surface. They also provide the zero-point vibrational energies and thermal corrections to the Gibbs free energy.

Calculation of Activation and Reaction Energies: The difference in Gibbs free energy between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate. The difference in Gibbs free energy between the reactants and the products gives the reaction energy (ΔGrxn), which determines the product stability.

Application to this compound Synthesis: A common route to 3-substituted pyrrolidin-2-ones is the Michael addition of a nucleophile to an α,β-unsaturated lactam, followed by protonation. The stereochemistry at the C3 position is often determined in the protonation step. Let's consider a hypothetical scenario where an enolate intermediate can be protonated from two different faces to give either the (S) or the (R) enantiomer.

A theoretical study would calculate the energies of the two transition states for protonation. The pathway with the lower activation energy would be the kinetically favored one. The relative energies of the final (S) and (R) products would determine the thermodynamic preference. In many cases of asymmetric synthesis, the goal is to achieve kinetic control to produce a single, desired enantiomer, even if it is not the most thermodynamically stable product. DFT calculations have shown that for some pyrrolidinone syntheses, kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. beilstein-journals.org

Below is an interactive data table presenting hypothetical DFT calculation results for the diastereoselective synthesis of a 3,4-disubstituted pyrrolidin-2-one, illustrating how computational data can predict the outcome of a reaction. In this example, two diastereomeric products, cis and trans, can be formed.

| Parameter | cis Pathway | trans Pathway | Conclusion |

| Activation Energy (ΔG‡) (kcal/mol) | 15.2 | 17.8 | The cis product is kinetically favored. |

| Product Stability (ΔGrxn) (kcal/mol) | -8.5 | -9.7 | The trans product is thermodynamically more stable. |

These theoretical insights are invaluable for experimental chemists, as they can guide the choice of reagents, catalysts, and reaction conditions (such as temperature) to favor the formation of the desired stereoisomer. For instance, based on the hypothetical data above, running the reaction at a low temperature would be predicted to yield predominantly the cis product.

Chemical Transformations and Derivatives of S 3 Phenylpyrrolidin 2 One

Derivatization at the Pyrrolidinone Nitrogen Atom

The nitrogen atom of the pyrrolidin-2-one ring is a common site for derivatization, allowing for the introduction of a wide range of substituents that can modulate the molecule's physicochemical and biological properties.

N-alkylation and N-acylation are fundamental methods for modifying the pyrrolidinone scaffold. N-alkylation introduces alkyl groups onto the nitrogen atom, which can be achieved under various conditions. For instance, the alkylation of pyrrolidin-2-one can be effected using reagents like phenacyl bromide in the presence of a base. arkat-usa.org A modified Finkelstein halogen-exchange reaction has also been employed to facilitate N-alkylation, where a less reactive chloroalkyl derivative is converted in situ to a more reactive iodoalkyl species, which then reacts with the deprotonated lactam. nih.gov

Acylation reactions introduce an acyl group to the nitrogen atom. This is commonly performed using acylating agents such as acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) to synthesize 1-acetyl-N-(substituted) pyrrolidine-2-carboxamides. rroij.com These reactions are pivotal for creating amide derivatives and for structure-activity relationship (SAR) studies, as the acyl substituents can provide a vector toward specific binding sites in biological targets. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Pyrrolidinone Scaffolds

| Starting Material | Reagent(s) | Product Type | Reference |

| Pyrrolidin-2-one | Phenacyl bromide (12a) | N-phenacylpyrrolidin-2-one | arkat-usa.org |

| Pyrrolidin-2-one | 2-Bromo-1-(3,4-dimethoxyphenyl)-1-ethanone (12b), K2CO3, Bu4NBr | N-(3,4-dimethoxyphenacyl)pyrrolidin-2-one | arkat-usa.org |

| Carboxamide derivatives | 1-(3-chloropropyl)piperidine HCl, NaH, K2CO3, KI, TBAB | N-alkylated carboxamide | nih.gov |

| N-(substituted phenyl) pyrrolidine-2-carboxamide | Acetic anhydride, triethylamine, dichloromethane | 1-acetyl-N-(substituted) pyrrolidine-2-carboxamide | rroij.com |

The synthesis of N-substituted pyrrolidin-2-one analogues is a significant area of research for developing new therapeutic agents. researchgate.net A variety of synthetic routes have been established to produce these compounds. One common strategy involves the reductive amination of diketones with anilines, catalyzed by iridium, to furnish N-aryl-substituted pyrrolidines. nih.gov This method is efficient and has a broad scope concerning the aniline (B41778) and diketone substrates. nih.gov

Another approach involves the direct N-arylation or N-alkylation of the parent pyrrolidinone ring. For example, N-phenyl pyrrolidin-2-ones have been designed and synthesized as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibitors. nih.gov The synthesis of these analogues allows for systematic modifications to explore structure-activity relationships, leading to compounds with optimized biological activity. nih.gov The preparation of new N-substituted pyrrolidin-2-ones as cyclic analogues of gamma-aminobutyric acid (GABA) has also been reported, starting from the corresponding pyrrolidinones. researchgate.net

Functionalization of the Pyrrolidinone Ring Carbons

Beyond the nitrogen atom, the carbon atoms of the pyrrolidinone ring offer opportunities for introducing additional functional groups, which can significantly increase the structural complexity and stereochemical diversity of the resulting molecules.

The stereoselective functionalization of the pyrrolidinone ring is critical for controlling the three-dimensional arrangement of substituents, which is often paramount for biological activity. C(sp³)–H activation has emerged as a powerful strategy for this purpose. nih.gov This methodology allows for the direct and enantioselective introduction of functional groups at positions that are otherwise difficult to access. rochester.edu For example, a fully enantioselective strategy based on C(sp³)–H activation has been used to synthesize a series of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs. nih.gov

Alkylation at the C3 position is another key transformation. The synthesis of 3-hexyl-1-vinyl-2-pyrrolidone (HNVP) demonstrates that alkyl substitution can be achieved at this position. bohrium.com Such modifications are crucial for creating new monomers and for studying the effects of substitution on polymerization kinetics. bohrium.com

The phenyl group at the C3 position of (S)-3-phenylpyrrolidin-2-one is not merely a passive substituent; it can be further functionalized to fine-tune the molecule's properties. Structure-activity relationship studies have shown that introducing substituents on this phenyl ring is a critical strategy for enhancing biological potency and selectivity. nih.gov

For instance, in the development of RORγt inverse agonists, a perfluoroisopropyl group at the para-position of the 3-phenyl group was identified as a key structural element for achieving high selectivity. nih.gov Similarly, in the synthesis of ionotropic glutamate (B1630785) receptor antagonists, various substituents were introduced onto the phenyl ring to explore the SAR, leading to the discovery of potent and selective NMDA receptor antagonists. nih.gov These modifications are typically achieved by starting with appropriately substituted phenyl precursors or through late-stage functionalization reactions on the phenyl ring.

Table 2: Functionalization of the Phenyl Moiety in 3-Phenylpyrrolidine Derivatives

| Parent Scaffold | Position of Substitution | Introduced Substituent | Resulting Compound Class | Reference |

| Phenyl (3-phenylpyrrolidin-3-yl)sulfone | para-position of 3-phenyl group | Perfluoroisopropyl group | Selective RORγt inverse agonist | nih.gov |

| (2S,3R)-3-phenylproline | 5'-position of phenyl group | Various substituents | Selective NMDA receptor antagonist | nih.gov |

Annulation and Fusion Reactions for Complex Polycyclic Systems

This compound and its derivatives can serve as building blocks for the construction of more complex, polycyclic systems through annulation and fusion reactions. These reactions create fused or bridged ring systems, significantly expanding the chemical space accessible from this scaffold.

One notable example is the cyclization of N-phenacylpyrrolidin-2-ones into 2,3-dihydro-1H-pyrrolizines when treated with acetic acid or silica (B1680970) gel. arkat-usa.org This transformation involves an intramolecular reaction that forms a new five-membered ring fused to the original pyrrolidinone ring, creating the pyrrolizine core, which is present in various naturally occurring alkaloids. arkat-usa.org

Another powerful strategy is the formal cycloaddition between 1,3-azadienes and succinic anhydride, which produces allylic 2-oxopyrrolidines bearing multiple contiguous stereocenters. nih.govresearchgate.net This annulation reaction is highly chemoselective and diastereoselective. The resulting products, such as bis-allylic 2-oxopyrrolidines, are valuable intermediates that can undergo further transformations, like ring-closing metathesis, to construct N-fused bicyclic amines. nih.gov

Synthesis of Pyrrolidinone-Fused Heterocycles (e.g., Pyrimidinones)

The fusion of a pyrrolidinone core with other heterocyclic rings, such as pyrimidinone, generates polycyclic scaffolds with significant chemical and biological diversity. These fused systems are of great interest in medicinal chemistry. The general strategy for constructing such molecules often involves the use of the pyrrolidinone's lactam functionality or adjacent carbon atoms as anchor points for building the new ring.

While the pyrrolidinone framework is central to these syntheses, specific literature detailing the use of this compound as a direct precursor for pyrrolidinone-fused pyrimidinones (B12756618) is not extensively documented. However, the synthesis of related structures provides insight into the potential pathways. For instance, one-pot, metal-free processes have been developed for creating pyrrolidinone-fused pyrimido[1,2-b]indazoles from different starting materials. rsc.org These reactions can form multiple new carbon-nitrogen and carbon-carbon bonds in a single operation. rsc.org

The general approach for creating such fused systems might involve:

Functionalization: Introduction of a reactive group onto the this compound scaffold, for example, at the N1 or C3 position.

Cyclocondensation: Reaction of the functionalized pyrrolidinone with a suitable precursor containing the atoms necessary to form the pyrimidinone ring.

This modular approach allows for the generation of a library of diverse fused heterocycles. The table below illustrates various types of fused-pyrrolidinone skeletons that have been synthesized, highlighting the structural possibilities.

| Fused Heterocycle Class | Synthetic Approach | Potential Application |

| Pyrrolo[1,2-a]pyrimidines | Intramolecular cyclization | CNS agents, antimicrobials |

| Pyrrolo[3,4-d]pyrimidin-4-ones | Condensation reactions | Kinase inhibitors |

| Pyrimido[1,2-b]indazoles | Multi-component reactions | Materials science (AIE) rsc.org |

| Oxadiazolo/Thiadiazolo Pyrimidinones | Cyclization of intermediates | Analgesic, Anti-inflammatory nih.gov |

Applications as Chiral Building Blocks and Precursors for Complex Molecular Architectures

The defining feature of this compound is its stereochemically defined center at the C3 position. This makes it a valuable chiral building block, a foundational unit that can be incorporated into a larger molecule to ensure the final product has the correct three-dimensional structure. unipa.it The use of such chiral precursors is a cornerstone of modern asymmetric synthesis, crucial for the production of enantiomerically pure pharmaceuticals and other specialized chemicals. researchgate.net

The utility of this compound as a chiral precursor stems from several key structural attributes:

Pre-defined Stereocenter: The (S)-configuration at C3 can be transferred to new, more complex molecules, avoiding the need for challenging stereoselective reactions later in a synthetic sequence.

Rigid Scaffold: The five-membered lactam ring provides a degree of conformational rigidity, which can help control the stereochemical outcome of reactions at other parts of the molecule.

Functional Groups: The lactam's N-H and C=O groups, along with the C3 methine, provide multiple sites for further chemical modification.

Integration into Chiral Catalysts and Ligands

Chiral ligands and catalysts are essential tools for asymmetric synthesis, enabling the production of one enantiomer of a chiral molecule over the other. Pyrrolidine-based structures are among the most successful scaffolds for these applications. For example, C2-symmetrical 2,5-disubstituted pyrrolidines have been widely used as chiral auxiliaries and are key components in the design of important chiral phosphoramidite (B1245037) ligands. nih.gov

While direct examples of catalysts synthesized from this compound are not prominent in the surveyed literature, its structure is well-suited for such applications. By modifying its core, it could be converted into various types of catalytic molecules.

Potential Modifications for Catalyst Synthesis:

| Catalyst/Ligand Type | Potential Modification of this compound | Catalyzed Reaction Example |

| Organocatalyst | Reduction of the lactam to form a chiral pyrrolidine (B122466) amine. | Asymmetric aldol (B89426) or Michael reactions. |

| Phosphine Ligand | Functionalization at the N1 position with a diphenylphosphine (B32561) group. | Transition-metal catalyzed asymmetric hydrogenation. |

| Chiral Auxiliary | Temporary attachment to a prochiral substrate via the nitrogen atom. | Diastereoselective alkylation or acylation reactions. sigmaaldrich.com |

The principle of a chiral auxiliary is to temporarily attach the chiral molecule to a non-chiral substrate to direct a stereoselective reaction. sigmaaldrich.com After the reaction, the auxiliary is removed, having imparted its chirality to the product. The structure of this compound is analogous to other successful scaffolds used for this purpose.

Application in Total Synthesis of Chiral Compounds

The total synthesis of complex, biologically active natural products and pharmaceuticals often relies on a strategy that assembles the target molecule from smaller, well-defined chiral building blocks. The pyrrolidine ring is a common feature in many such target molecules. nih.gov The use of a precursor like this compound allows a synthetic chemist to install a specific stereocenter with a phenyl substituent early in the synthesis, which is then carried through to the final product.

In a hypothetical total synthesis, this compound could serve as a key intermediate for several reasons:

Introduction of Chirality: It provides a reliable method for introducing the (S)-chirality at a specific carbon atom.

Structural Foundation: The pyrrolidinone ring can serve as the core scaffold onto which other parts of the target molecule are built.

Strategic Bond Formation: The existing functional groups can be used to form key bonds in a convergent synthesis, where large fragments of the molecule are combined.

This strategy significantly simplifies the synthetic challenge by embedding the required stereochemical information from the outset, a common and powerful approach in the synthesis of complex chiral molecules.

Mechanistic Structure Function Relationships in Pyrrolidin 2 One Scaffolds

Analysis of Stereochemical Influence on Molecular Recognition and Binding

Molecular recognition between a ligand and its biological target is a highly specific, three-dimensional process. For chiral molecules like (S)-3-Phenylpyrrolidin-2-one, the stereochemistry at the C3 position is fundamental to this recognition process. Biological systems, being inherently chiral due to the stereospecific nature of amino acids and sugars, often exhibit a strong preference for one enantiomer over the other. nih.gov This phenomenon, known as enantioselectivity, arises because only one enantiomer can achieve the optimal multi-point interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—required for stable binding within a chiral receptor pocket. acs.orgnih.gov

The "three-point interaction model" provides a classic framework for understanding this principle: for a receptor to distinguish between enantiomers, there must be at least three points of interaction. If one enantiomer fits the binding site perfectly, its mirror image (the other enantiomer) will be unable to align all three corresponding interaction points simultaneously, leading to weaker or non-existent binding. acs.org

While direct binding data for this compound is specific to individual targets, research on closely related 3-substituted pyrrolidine (B122466) derivatives consistently demonstrates the critical role of this stereocenter. For instance, in a series of phenyl (3-phenylpyrrolidin-3-yl)sulfones developed as RORγt inverse agonists, a clear distinction in activity was observed between the (S) and (R) enantiomers. The (S)-enantiomers were found to be considerably weaker inhibitors of the RORγt target compared to their corresponding (R)-enantiomers. This disparity in potency underscores that the precise spatial orientation of the phenyl group is crucial for effective interaction with the chiral binding site of the receptor.

Table 1: Illustrative Enantioselectivity in a 3-Phenylpyrrolidine Analog Series (Note: Data is for illustrative purposes, based on findings for analogous structures to demonstrate the principle of stereospecificity.)

| Compound Pair | Enantiomer | Target Activity (IC50, nM) |

| Analog 1 | (R)-enantiomer | 55 |

| (S)-enantiomer | 4500 | |

| Analog 2 | (R)-enantiomer | 49 |

| (S)-enantiomer | 4200 |

This dramatic difference in activity highlights how the stereochemistry of the C3-phenyl group in the pyrrolidinone scaffold directly governs molecular recognition and binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interaction Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. nih.gov These models create a mathematical relationship between molecular descriptors (numerical representations of a molecule's properties) and a measured biological endpoint, enabling the prediction of activity for new or untested compounds. For a chiral molecule like this compound, a specialized approach known as chiral QSAR (QCSAR) is necessary to properly account for the influence of its stereochemistry. mdpi.com

A QSAR model for this compound and its derivatives would involve calculating a range of molecular descriptors. These descriptors fall into several categories:

Topological (2D) Descriptors: These describe the atomic connectivity, such as molecular weight, atom counts, and connectivity indices.

Electronic Descriptors: These quantify the electronic properties, including partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric (3D) Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular volume, surface area, and shape indices.

Chirality Descriptors: For QCSAR, specific descriptors are used to numerically represent the chirality. These can include relative chirality indices (RCIs) or other geometric parameters that quantify the three-dimensional arrangement around the stereocenter. mdpi.com

Once calculated, these descriptors are used as independent variables in a statistical model, often using methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to predict the dependent variable (e.g., binding affinity, IC50). For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) could be employed. nih.gov In a CoMFA study, the molecule is placed in a 3D grid, and the steric and electrostatic fields it generates are calculated at each grid point. These field values are then used as descriptors to build the QSAR model. Studies on N-phenyl pyrrolidin-2-ones have successfully used CoMFA to explain how substituent effects influence biological activity. nih.gov

Table 2: Representative Molecular Descriptors for a QSAR Model of this compound

| Descriptor Class | Example Descriptor | Property Described | Relevance to Interaction |

| Topological | Wiener Index | Molecular branching and compactness | Overall molecular size and shape fitting into a binding pocket. |

| Electronic | Dipole Moment | Polarity and charge distribution | Governs electrostatic and dipole-dipole interactions with the target. |

| Steric/3D | Molecular Volume | The space occupied by the molecule | Determines steric fit and potential for steric clashes within a receptor. |

| Hydrophobic | LogP | Lipophilicity | Influences membrane permeability and hydrophobic interactions. |

| Chirality | Relative Chirality Index (RCI) | Quantitative measure of chirality | Specifically accounts for the stereochemical influence on binding affinity. |

A robust QSAR model for this compound would allow for the rational design of new derivatives with potentially enhanced activity by predicting how changes to the structure would affect its chemical interaction properties.

Conformational Analysis and its Impact on Molecular Interactions

The biological function of this compound is not only dependent on its static structure but also on its dynamic conformational behavior. The five-membered pyrrolidine ring is not planar and adopts puckered conformations to minimize ring strain. unipa.it The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced on opposite sides of the plane). nih.gov The specific puckering mode and the orientation of substituents are determined by a delicate balance of steric and electronic effects.

Table 3: Key Dihedral Angles Defining Pyrrolidine Ring Conformation

| Dihedral Angle | Atoms Involved | Description |

| ν0 | C4-N1-C2-C3 | Describes the pucker around the N1-C2 bond |

| ν1 | N1-C2-C3-C4 | Describes the pucker around the C2-C3 bond |

| ν2 | C2-C3-C4-N1 | Describes the pucker around the C3-C4 bond |

| ν3 | C3-C4-N1-C2 | Describes the pucker around the C4-N1 bond |

The specific values of these angles determine whether the ring is in an envelope or twist conformation and define the spatial relationship between the phenyl group, the lactam carbonyl, and the N-H group. This conformational preference has a direct impact on molecular interactions:

Presentation of Functional Groups: The lowest energy conformer presents the phenyl ring and the hydrogen bond donor (N-H) and acceptor (C=O) groups in a specific spatial arrangement. This pre-organized geometry can either facilitate or hinder binding to a target, depending on the complementary geometry of the binding site.

Solvation and Permeability: The conformation influences the molecule's solvent-accessible surface area and its polarity profile. A conformation that can shield polar groups may exhibit different solubility and membrane permeability characteristics compared to a more open conformation.

Reactivity: The orientation of orbitals is conformation-dependent, which can influence the molecule's chemical reactivity in different environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.